molecular formula C20H18Se2 B1624932 1,3-Bis[(phenylseleno)methyl]benzene CAS No. 239448-30-7

1,3-Bis[(phenylseleno)methyl]benzene

Cat. No. B1624932
M. Wt: 416.3 g/mol
InChI Key: KNRBPZAUCBNUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(phenylseleno)methyl]benzene is a chemical compound with the empirical formula C20H18Se2 . It has a molecular weight of 416.28 . This compound is used as a reactant for the synthesis of allylic and benzylic carbanions, SeCSe-Pd (II) pincer complex, palladium catalysts for the Heck reaction, and as a precursor ligand for the preparation of Se-ligated Pd-pincer catalyst .


Synthesis Analysis

The synthesis of 1,3-Bis[(phenylseleno)methyl]benzene involves it being used as a reactant for the synthesis of various compounds. It is used in the synthesis of allylic and benzylic carbanions, SeCSe-Pd (II) pincer complex, and palladium catalysts for the Heck reaction .


Molecular Structure Analysis

The molecular structure of 1,3-Bis[(phenylseleno)methyl]benzene is represented by the empirical formula C20H18Se2 . The compound has a molecular weight of 416.28 .


Chemical Reactions Analysis

1,3-Bis[(phenylseleno)methyl]benzene is used as a reactant in the synthesis of various compounds. It is used in the synthesis of allylic and benzylic carbanions, SeCSe-Pd (II) pincer complex, and palladium catalysts for the Heck reaction .


Physical And Chemical Properties Analysis

1,3-Bis[(phenylseleno)methyl]benzene has a molecular weight of 416.28 and an empirical formula of C20H18Se2 . The compound is solid in form .

Scientific Research Applications

1. Synthesis and Optimization in Chemical Industries

1,3-Bis(isocyanatomethyl)benzene, a derivative of 1,3-Bis[(phenylseleno)methyl]benzene, demonstrates high-performance qualities such as excellent yellowing resistance and weather resistance. It finds extensive application in optical polymer composite materials, construction, automotive, and other industries. The research highlighted the synthesis optimization of this compound from m-xylylenediamine and bis(trichloromethyl) Carbonate under certain conditions, enhancing its yield and viability for industrial applications (Dong Jianxun et al., 2018).

2. NMR and Theoretical Studies in Organoselenium Compounds

New 1,3-bis(phenylselanylmethyl)benzene compounds have been synthesized and characterized using NMR spectroscopy. The research focused on the coupling of 1H and 13C signals of groups involved in intramolecular nonbonding interactions with 77Se. Quantum chemical analyses were performed to confirm these interactions, revealing that minimal energy conformations for these compounds present Se⋯O/Se⋯H interactions (Erick Fragoso et al., 2018).

3. Anion Transport and Medicinal Chemistry

1,3-Bis(benzimidazol-2-yl)benzene, related to 1,3-Bis[(phenylseleno)methyl]benzene, shows potent anionophoric activity, useful in medicinal chemistry. Modification of this compound with strong electron-withdrawing substituents leads to a significant increase in activity. The position and number of benzimidazolyl groups on the central phenyl scaffold are crucial in this transport mechanism (Chen-Chen Peng et al., 2016).

4. Metal–Organic Complexes and Coordination Chemistry

In coordination chemistry, 1,3-Bis[(phenylseleno)methyl]benzene derivatives are used to construct metal–organic complexes. The study explored the assembly of these complexes using copper ions, leading to discrete molecular chairs and 1D molecular-chair-based coordination polymers. These complexes have potential applications in catalysis and materials science (Fangna Dai et al., 2009).

5. Catalysis in Organic Chemistry

In organic chemistry, selenium-catalyzed oxidations with aqueous hydrogen peroxide were explored using derivatives of 1,3-Bis[(phenylseleno)methyl]benzene. These compounds were found to be highly reactive and selective catalysts for the oxidation of carbonyl compounds, presenting new avenues for efficient and environmentally friendly catalytic processes (G. ten Brink et al., 2001).

properties

IUPAC Name

1,3-bis(phenylselanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Se2/c1-3-10-19(11-4-1)21-15-17-8-7-9-18(14-17)16-22-20-12-5-2-6-13-20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRBPZAUCBNUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)C[Se]C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470575
Record name 1,3-Bis[(phenylseleno)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[(phenylseleno)methyl]benzene

CAS RN

239448-30-7
Record name 1,3-Bis[(phenylseleno)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239448-30-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis[(phenylseleno)methyl]benzene
Reactant of Route 2
Reactant of Route 2
1,3-Bis[(phenylseleno)methyl]benzene
Reactant of Route 3
Reactant of Route 3
1,3-Bis[(phenylseleno)methyl]benzene
Reactant of Route 4
1,3-Bis[(phenylseleno)methyl]benzene
Reactant of Route 5
1,3-Bis[(phenylseleno)methyl]benzene
Reactant of Route 6
1,3-Bis[(phenylseleno)methyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.